3-(2-Methylpyrimidin-4-YL)morpholine
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Overview
Description
3-(2-Methylpyrimidin-4-YL)morpholine is a heterocyclic compound with the molecular formula C9H13N3O It is characterized by a morpholine ring attached to a pyrimidine ring substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine typically involves the reaction of 2-methylpyrimidine with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyrimidin-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions, often in tetrahydrofuran or ether.
Substitution: Halogenated derivatives, amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
3-(2-Methylpyrimidin-4-YL)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine: A precursor in the synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine.
Morpholine: A related compound with a similar ring structure but lacking the pyrimidine moiety.
Pyrimidine Derivatives: Compounds such as 2,4-dimethylpyrimidine and 2-chloropyrimidine share structural similarities and are used in similar applications.
Uniqueness
This compound is unique due to its combined morpholine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(2-methylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H13N3O/c1-7-10-3-2-8(12-7)9-6-13-5-4-11-9/h2-3,9,11H,4-6H2,1H3 |
InChI Key |
BDCLQQDXGYVILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2COCCN2 |
Origin of Product |
United States |
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